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AL 8810 Isopropyl Ester: A Comprehensive
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL 8810 isopropyl ester is a potent and selective antagonist of the prostaglandin F2a (FP)
receptor.[1][2] As a lipid-soluble prodrug, it readily penetrates biological membranes and is
subsequently hydrolyzed to its active form, AL 8810 acid.[3][4] This compound has become an
invaluable pharmacological tool for investigating the physiological and pathological roles of the
FP receptor in various biological systems. This technical guide provides an in-depth overview
of the chemical structure, properties, and pharmacological profile of AL 8810 isopropyl ester,
including experimental methodologies and an examination of its interaction with the FP
receptor signaling pathway.

Chemical Structure and Properties

AL 8810 is a synthetic analog of prostaglandin F2a (PGF2a) characterized by two key
structural modifications: a fluorine atom at the 113 position and a 2,3-dihydro-1H-inden-2-yl
group at the 15-position.[2] The isopropyl esterification of the carboxylic acid group enhances
its lipophilicity, facilitating its use in experimental models.[3]

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1663052?utm_src=pdf-interest
https://www.benchchem.com/product/b1663052?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/1138296/
https://pubmed.ncbi.nlm.nih.gov/10454504/
https://www.mdpi.com/1422-0067/22/4/1572
https://www.researchgate.net/figure/Signaling-mechanisms-for-PGF2-and-AL-8810-stimulation-of-FP-receptor-PGF2-activates_fig6_266557810
https://www.benchchem.com/product/b1663052?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/10454504/
https://www.mdpi.com/1422-0067/22/4/1572
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663052?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Chemical Name: 9a,15R-dihydroxy-113-fluoro-15-(2,3-dihydro-1H-inden-2-yl)-16,17,18,19,20-
pentanor-prosta-5Z,13E-dien-1-oic acid, isopropyl ester[1]

Image of the chemical structure of AL 8810 isopropyl ester:

The image yau are
requesting does not exi st

available.
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Physicochemical Properties

A summary of the key physicochemical properties of AL 8810 isopropyl ester is presented in
the table below.

Property Value Reference(s)
Molecular Formula C27H37FO4 [1][4]
Molecular Weight 444.6 g/mol [1]

CAS Number 208114-93-6 [1][4]
Appearance Crystalline solid [1]

<25 mg/mL in ethanol, 25
Solubility mg/mL in DMSO, 25 mg/mL in [1]

dimethyl formamide

Storage Store at -20°C [1]

Pharmacological Properties

AL 8810 is a selective antagonist at the FP receptor, exhibiting weak partial agonist activity at
higher concentrations.[1][2] Its antagonist properties have been well-characterized in various in
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vitro systems, most notably in A7r5 rat thoracic aorta smooth muscle cells and Swiss mouse
3T3 fibroblasts, both of which endogenously express the FP receptor.[2]

In Vitro Pharmacology

The pharmacological parameters of the active form, AL 8810 acid, are summarized in the
following table.

Parameter Cell Line Value Reference(s)

EC50 (Agonist

AT7r5 261 + 44 nM [2]
Potency)
3T3 186 + 63 nM [2]
Emax (Intrinsic 19% (relative to
N A7r5 [2]
Activity) cloprostenol)

23% (relative to
3T3 [2]
cloprostenol)

pA2 (Antagonist

ATr5 6.68 £ 0.23 [2]
Potency)
3T3 6.34 + 0.09 [2]
Ki (Antagonist 426 £ 63 nM (against

ATr5 [2]
Potency) 100 nM fluprostenol)

AL 8810 demonstrates high selectivity for the FP receptor, showing no significant inhibitory
activity at other prostanoid receptors such as DP, EP2, EP4, and TP, even at concentrations up
to 10 uM.[1][2]

Mechanism of Action and Signaling Pathway

The prostaglandin F2a receptor (FP receptor) is a G-protein coupled receptor (GPCR) that
primarily signals through the Gq alpha subunit.[5] Upon agonist binding, the Gq protein
activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-
bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and
diacylglycerol (DAG).[5] IP3 binds to its receptors on the endoplasmic reticulum, leading to the
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release of intracellular calcium stores.[6] DAG, along with the elevated intracellular calcium,
activates protein kinase C (PKC), which then phosphorylates various downstream targets,

leading to a cellular response.[6]

AL 8810, as a competitive antagonist, binds to the FP receptor and prevents the binding of
endogenous agonists like PGF2a, thereby inhibiting this signaling cascade.[2]

Click to download full resolution via product page
FP Receptor Signaling Pathway

Experimental Protocols
General Workflow for Assessing FP Receptor
Antagonism

The following diagram illustrates a typical experimental workflow for characterizing the
antagonist properties of a compound like AL 8810 at the FP receptor.
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Cell Culture and Preparation

Culture FP Receptor-Expressing Cells
(e.g., A7r5, 3T3)

y

Plate cells in multi-well plates

i

Label cells with [3H]myo-inositol

Compound Treatment
Pre-incubate cells with AL 8810
(or vehicle)

i

Stimulate with FP receptor agonist
(e.g., Fluprostenol)

Assay and Evata Analysis

Stop reaction and extract
inositol phosphates (IPs)

Quantify [3H]IPs via
scintillation counting

l

Analyze data to determine
EC50, pA2, Ki
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Workflow for FP Receptor Antagonism Assay
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Detailed Methodology: Phospholipase C Activity Assay
(Phosphoinositide Turnover)

This protocol is based on the methods generally employed for characterizing FP receptor
antagonists like AL 8810.[2]

1. Cell Culture and Plating:

o A7r5 or Swiss 3T3 cells are cultured in appropriate media (e.g., DMEM) supplemented with
fetal bovine serum and antibiotics.
o Cells are seeded into multi-well plates (e.g., 24-well plates) and grown to near confluency.

2. Radiolabeling:

o The growth medium is replaced with a medium containing [3H]myo-inositol (e.g., 1 uCi/mL).
o Cells are incubated for 24-48 hours to allow for the incorporation of the radiolabel into
cellular phosphoinositides.

3. Assay Procedure:

e The labeling medium is removed, and the cells are washed with a buffer (e.g., HEPES-
buffered saline).

» A buffer containing LiCl (e.g., 10 mM) is added to the cells and incubated for a short period.
LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

o Cells are pre-incubated with varying concentrations of AL 8810 (or vehicle control) for a
defined period (e.g., 15-30 minutes).

e The FP receptor agonist (e.g., fluprostenol) is then added to stimulate phosphoinositide
turnover, and the incubation continues for a specific duration (e.g., 30-60 minutes).

4. Extraction and Quantification of Inositol Phosphates:

e The reaction is terminated by the addition of a cold acid solution (e.g., trichloroacetic acid or
perchloric acid).

e The cell lysates are collected, and the inositol phosphates are separated from other cellular
components using anion-exchange chromatography (e.g., Dowex columns).

e The eluted [3H]inositol phosphates are quantified using liquid scintillation counting.

5. Data Analysis:
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e The amount of radioactivity is used to determine the concentration of inositol phosphates
produced.

o Dose-response curves are generated to calculate agonist potency (EC50) and efficacy
(Emax).

 In the presence of the antagonist, the shift in the agonist dose-response curve is used to
determine the antagonist potency (pA2 or Ki) using Schild analysis.[7]

Synthesis of AL 8810 Isopropyl Ester

While a detailed, step-by-step synthesis protocol for AL 8810 isopropyl ester is not publicly
available due to its proprietary nature, the general synthetic strategy for prostaglandin analogs
is well-established and is likely based on the Corey synthesis. This approach typically involves
the construction of a key intermediate, the Corey lactone, which contains the stereochemically
defined cyclopentane core of the prostaglandin.

The synthesis would then involve the following key transformations:

 Introduction of the a-chain: This is typically achieved via a Wittig or Horner-Wadsworth-
Emmons reaction to install the seven-carbon carboxylic acid-containing side chain.

¢ Introduction of the w-chain: This involves the addition of the side chain containing the 2,3-
dihydro-1H-inden-2-yl moiety. This is a more complex step and would likely involve a
nucleophilic addition to a carbonyl group on the cyclopentane ring, followed by
stereoselective reduction.

o Fluorination: The introduction of the fluorine atom at the 113 position is a challenging step
and would likely involve specialized fluorinating reagents.

« Esterification: The final step would be the esterification of the carboxylic acid to form the
isopropyl ester.

Conclusion

AL 8810 isopropyl ester is a critical tool for researchers in the field of prostanoid
pharmacology. Its high potency and selectivity for the FP receptor allow for the precise
investigation of the roles of this receptor in health and disease. This guide has provided a
comprehensive overview of its chemical and pharmacological properties, the signaling pathway
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it modulates, and the experimental approaches used for its characterization. This information
will be valuable for scientists and professionals in drug development and related fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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